molecular formula C40H40N6O2 B13775681 6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one) CAS No. 92736-20-4

6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one)

Cat. No.: B13775681
CAS No.: 92736-20-4
M. Wt: 636.8 g/mol
InChI Key: JRCMEOAVHMKUDG-UHFFFAOYSA-N
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Description

6,6’-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one) is a complex organic compound characterized by its unique structure, which includes an octane backbone, azanediyl linkages, phenylpyrimidinyl groups, and cyclohexa-2,4-dien-1-one moieties

Preparation Methods

The synthesis of 6,6’-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one) involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the coupling reactions .

Chemical Reactions Analysis

6,6’-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one) can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

6,6’-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one) has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6’-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one) involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s azanediyl and phenylpyrimidinyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds to 6,6’-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one) include:

The uniqueness of 6,6’-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one) lies in its specific combination of structural elements, which confer distinct chemical and biological properties.

Properties

CAS No.

92736-20-4

Molecular Formula

C40H40N6O2

Molecular Weight

636.8 g/mol

IUPAC Name

2-[2-[8-[[4-(2-hydroxyphenyl)-6-phenylpyrimidin-2-yl]amino]octylamino]-6-phenylpyrimidin-4-yl]phenol

InChI

InChI=1S/C40H40N6O2/c47-37-23-13-11-21-31(37)35-27-33(29-17-7-5-8-18-29)43-39(45-35)41-25-15-3-1-2-4-16-26-42-40-44-34(30-19-9-6-10-20-30)28-36(46-40)32-22-12-14-24-38(32)48/h5-14,17-24,27-28,47-48H,1-4,15-16,25-26H2,(H,41,43,45)(H,42,44,46)

InChI Key

JRCMEOAVHMKUDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NCCCCCCCCNC3=NC(=CC(=N3)C4=CC=CC=C4O)C5=CC=CC=C5)C6=CC=CC=C6O

Origin of Product

United States

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